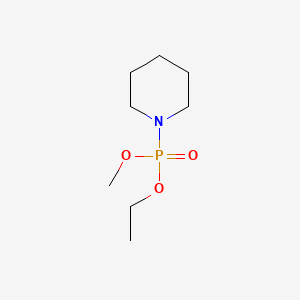

Piperidinophosphonic acid ethyl methyl ester

Beschreibung

Eigenschaften

CAS-Nummer |

90202-82-7 |

|---|---|

Molekularformel |

C8H18NO3P |

Molekulargewicht |

207.21 g/mol |

IUPAC-Name |

1-[ethoxy(methoxy)phosphoryl]piperidine |

InChI |

InChI=1S/C8H18NO3P/c1-3-12-13(10,11-2)9-7-5-4-6-8-9/h3-8H2,1-2H3 |

InChI-Schlüssel |

GSMAFMVZTZRIIF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOP(=O)(N1CCCCC1)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Piperidinophosphonsäure-Ethylmethylester beinhaltet typischerweise die Reaktion von Piperidin mit Phosphonsäurederivaten. Eine gängige Methode ist die Veresterung von Phosphonsäure mit Ethyl- und Methylalkoholen in Gegenwart eines Katalysators. Die Reaktionsbedingungen umfassen oft die Verwendung eines Dehydratisierungsmittels, um die Reaktion bis zur Vollständigkeit zu treiben.

Industrielle Produktionsmethoden: In industrieller Umgebung kann die Herstellung von Piperidinophosphonsäure-Ethylmethylester durch kontinuierliche Verfahren erreicht werden. Diese Verfahren umfassen die Verwendung von Hochdruckreaktoren und Katalysatoren, um eine effiziente und ertragreiche Synthese sicherzustellen. Die Verwendung von Mikrowellen-gestützter Synthese wurde ebenfalls untersucht, um Reaktionszeiten zu verkürzen und die Ausbeuten zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Piperidinophosphonsäure-Ethylmethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Phosphonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Esterfunktionalitäten in Alkohole umwandeln.

Substitution: Die Estergruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden oft verwendet.

Substitution: Nukleophile wie Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Phosphonsäurederivate, Alkohole und substituierte Piperidinverbindungen .

Wissenschaftliche Forschungsanwendungen

Piperidinophosphonsäure-Ethylmethylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Organophosphorverbindungen verwendet.

Biologie: Die Verbindung wird auf ihr Potenzial als biochemische Sonde und bei der Entwicklung von Enzyminhibitoren untersucht.

Medizin: Forschungen laufen, um ihr Potenzial als therapeutisches Mittel zu untersuchen, insbesondere bei der Behandlung von Krankheiten, die mit dem Phosphonatstoffwechsel zusammenhängen.

Industrie: Es wird bei der Herstellung von Flammschutzmitteln, Weichmachern und anderen Industriechemikalien verwendet

5. Wirkmechanismus

Der Wirkmechanismus von Piperidinophosphonsäure-Ethylmethylester beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Phosphonsäuregruppe kann Phosphatgruppen imitieren, wodurch die Verbindung Enzyme hemmen kann, die Phosphatsubstrate verwenden. Diese Hemmung kann verschiedene biochemische Pfade beeinflussen, was zu potenziellen therapeutischen Wirkungen führt .

Ähnliche Verbindungen:

Piperidin: Ein einfaches heterozyklisches Amin, das als Baustein für viele Pharmazeutika dient.

Phosphonsäurederivate: Verbindungen mit ähnlichen Phosphonsäurefunktionalitäten, die in verschiedenen industriellen und medizinischen Anwendungen eingesetzt werden.

Esterderivate: Verbindungen mit Estergruppen, die in der organischen Synthese und in industriellen Prozessen weit verbreitet sind

Einzigartigkeit: Piperidinophosphonsäure-Ethylmethylester ist aufgrund seiner Kombination aus einem Piperidinring und Phosphonsäureesterfunktionalitäten einzigartig.

Wirkmechanismus

The mechanism of action of piperidinophosphonic acid ethyl methyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share key features with piperidinophosphonic acid ethyl methyl ester, differing primarily in substituents, backbone modifications, or ester groups:

Key Observations:

Phosphonate vs. Phosphate Backbones: Unlike the phosphate derivative in , this compound contains a phosphonic acid group (P=O bond), which enhances hydrolytic stability compared to phosphates .

Ester Group Reactivity: The ethyl and methyl ester groups in the target compound likely exhibit intermediate hydrolysis rates compared to bulkier esters (e.g., diisopropylaminoethyl in ) and smaller esters like FAMEs .

Biological Activity: The diisopropylaminoethyl substituent in confers neurotoxic properties, whereas the piperidine ring in the target compound may enhance binding to biological receptors (e.g., G-protein-coupled receptors) .

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for identifying such compounds, as demonstrated in and for fatty acid esters. The methyl ester group in the target compound would produce distinct fragmentation patterns in MS, while the piperidine ring would show characteristic proton signals in ¹H-NMR .

Biologische Aktivität

Piperidinophosphonic acid ethyl methyl ester (PPA-EME) is a phosphonic acid derivative that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

PPA-EME is characterized by the following chemical structure:

- Chemical Formula : C8H16N1O4P

- Molecular Weight : 207.19 g/mol

The compound features a piperidine ring, which is known for its role in various biological systems, and a phosphonic acid moiety that contributes to its bioactivity.

PPA-EME exhibits biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. The phosphonic acid group can mimic phosphate groups in biological systems, allowing PPA-EME to interact with enzymes such as phosphatases and kinases. This interaction can lead to modulation of signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Antimicrobial Activity

Research has indicated that PPA-EME possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that PPA-EME could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

PPA-EME has shown promise in reducing inflammation. In vitro studies using macrophage cell lines indicated that treatment with PPA-EME resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Neuroprotective Properties

Another area of interest is the neuroprotective effect of PPA-EME. Research involving neuronal cell cultures exposed to oxidative stress demonstrated that PPA-EME significantly reduced cell death and oxidative damage. The compound appears to enhance cellular antioxidant defenses, potentially through the upregulation of endogenous antioxidant enzymes.

Case Studies

- In Vivo Model for Antimicrobial Activity : A study conducted on mice infected with Staphylococcus aureus showed that administration of PPA-EME at doses of 10 mg/kg resulted in a significant reduction in bacterial load compared to controls. Histological analysis revealed less tissue damage and inflammation in treated mice.

- Neuroprotection in Alzheimer's Disease Models : In a transgenic mouse model of Alzheimer's disease, PPA-EME treatment improved cognitive function as assessed by maze tests and reduced amyloid plaque deposition in the brain. This suggests potential therapeutic applications for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structure of Piperidinophosphonic acid ethyl methyl ester?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm structural integrity. For example, NMR is critical for verifying the phosphonate moiety, with typical shifts between 20–30 ppm for alkyl phosphonates .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employ GC-MS with polar capillary columns (e.g., cyanosilicone-based) to assess purity and detect degradation products. Derivatization may not be required if the compound is sufficiently volatile .

- Elemental Analysis : Validate elemental composition (C, H, N, P) to confirm synthetic accuracy, especially when discrepancies arise in spectroscopic data .

Q. What solvent systems optimize extraction and purification of this compound from reaction mixtures?

- Methodological Answer :

- Biphasic Solvent Systems : Adapt the Bligh-Dyer method by homogenizing the crude product in a chloroform-methanol-water mixture (2:1:0.8 v/v). The phosphonate ester will partition into the chloroform layer, which can be isolated and evaporated under reduced pressure .

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70% ethyl acetate) for further purification. Monitor fractions via TLC (Rf ~0.5 in 50% ethyl acetate/hexane) .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved under varying catalytic conditions?

- Methodological Answer :

- Deuterated Solvent Screening : Test the compound in deuterated chloroform (CDCl) versus dimethyl sulfoxide (DMSO-d) to identify solvent-induced shifts or tautomerization. For example, piperidine ring protons may exhibit downfield shifts in DMSO due to hydrogen bonding .

- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to detect dynamic processes (e.g., ring puckering) that obscure signals. Slow conformational exchanges often resolve into distinct peaks at lower temperatures .

- Cross-Validation with X-ray Crystallography : If available, compare NMR data with crystal structures to confirm stereoelectronic effects .

Q. What mechanistic insights explain yield variability in synthesizing this compound using different phosphonic acid precursors?

- Methodological Answer :

- Steric and Electronic Analysis : Compare precursors like methylphosphonic acid versus bulkier analogs. Steric hindrance at the phosphorus center can reduce nucleophilic substitution efficiency, lowering yields. Use DFT calculations to model transition-state geometries .

- Catalytic Optimization : Screen catalysts (e.g., triethylamine, DBU) to enhance reactivity. For example, DBU may deprotonate intermediates more effectively, accelerating esterification .

- Reaction Monitoring : Employ in-situ NMR to track phosphonate intermediate formation and identify rate-limiting steps .

Q. How do hydrolytic stability studies inform storage protocols for this compound?

- Methodological Answer :

- Accelerated Degradation Testing : Incubate the compound in buffered solutions (pH 3–10) at 40°C for 48 hours. Analyze hydrolyzed products (e.g., free phosphonic acid) via LC-MS to determine pH-dependent degradation rates .

- Anhydrous Storage : Store under argon in sealed vials with molecular sieves (3Å) to minimize moisture ingress. Conduct periodic purity checks via GC-MS .

- Stabilizer Additives : Test antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation in aqueous formulations .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry?

- Methodological Answer :

- Isotopic Pattern Analysis : Compare experimental isotopic distributions (e.g., peaks) with theoretical simulations (using tools like NIST MS Interpreter). Deviations may indicate adduct formation (e.g., sodium/potassium) or fragmentation .

- High-Resolution MS (HRMS) : Use HRMS (Q-TOF or Orbitrap) to resolve mass accuracy within 1 ppm. For example, a deviation >5 ppm suggests contamination or incorrect elemental assignment .

Experimental Design Considerations

Q. What controls are essential for reproducibility in catalytic esterification of this compound?

- Methodological Answer :

- Blank Reactions : Run catalyst-free and substrate-free controls to identify side reactions (e.g., self-condensation of alcohols).

- Internal Standards : Add deuterated analogs (e.g., methyl-d phosphonate) to quantify reaction efficiency via NMR or GC-MS .

- Kinetic Profiling : Collect time-point samples (0–24 hours) to construct reaction progress curves and identify optimal termination points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.